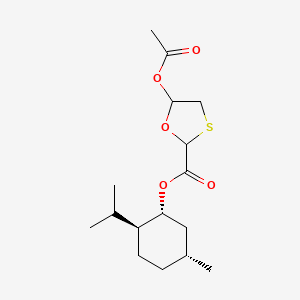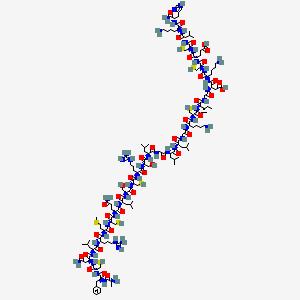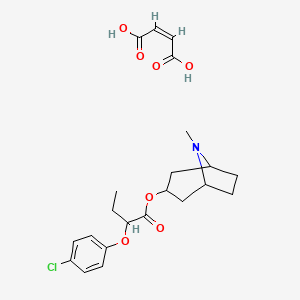
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
Übersicht
Beschreibung
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic compound derived from L-Menthol, a naturally occurring compound found in peppermint oil. This compound is known for its cooling and soothing properties, making it a valuable ingredient in various pharmaceutical and cosmetic products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate typically involves the esterification of L-Menthol with acetic anhydride, followed by a cyclization reaction with 1,3-oxathiolane-2-carboxylic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification and cyclization processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of menthone or menthol derivatives.
Reduction: Formation of L-Menthol-5-(hydroxy)-1,3-oxathiolane-2-carboxylate.
Substitution: Formation of various substituted oxathiolane derivatives.
Wissenschaftliche Forschungsanwendungen
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its effects on cellular signaling pathways and its potential as a bioactive compound.
Medicine: Investigated for its analgesic, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the formulation of topical creams, ointments, and other personal care products for its cooling and soothing effects.
Wirkmechanismus
The mechanism of action of L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. This interaction leads to the activation of these channels, resulting in a cooling sensation. Additionally, the compound may modulate other molecular targets and pathways, such as the inhibition of inflammatory mediators and the activation of antioxidant pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Menthol: The parent compound, known for its cooling and soothing properties.
D-Menthol: An enantiomer of L-Menthol with similar properties but different stereochemistry.
Menthyl Acetate: An ester of menthol with a fruity aroma and cooling effect.
Uniqueness
L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is unique due to its combined structural features of menthol and oxathiolane, which enhance its stability and bioactivity. This compound exhibits superior cooling effects and potential therapeutic benefits compared to its analogs.
Eigenschaften
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14?,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-UHKOUBLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121226 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200396-20-9 | |
| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200396-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)



![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
![2-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;trifluoroborane;fluoride](/img/structure/B1147176.png)


